molecular formula C15H21Cl2N3O B5342780 N-(3,4-dichlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide

N-(3,4-dichlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide

Cat. No.: B5342780
M. Wt: 330.2 g/mol
InChI Key: HNGHREAGZGYYLZ-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide is a chemical compound that belongs to the class of acetamides. This compound is characterized by the presence of a dichlorophenyl group and a propylpiperazine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide typically involves the reaction of 3,4-dichloroaniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 4-propylpiperazine. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-(3,4-dichlorophenyl)-2-(4-propylpiperazin-1-yl)acetic acid, while reduction could yield N-(3,4-dichlorophenyl)-2-(4-propylpiperazin-1-yl)ethanamine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(3,4-dichlorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide

Uniqueness

N-(3,4-dichlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide is unique due to the presence of the propyl group on the piperazine ring, which may influence its biological activity and chemical properties compared to similar compounds with different substituents.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2N3O/c1-2-5-19-6-8-20(9-7-19)11-15(21)18-12-3-4-13(16)14(17)10-12/h3-4,10H,2,5-9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGHREAGZGYYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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